molecular formula C15H13Cl2N5 B3060409 N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338777-69-8

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B3060409
CAS No.: 338777-69-8
M. Wt: 334.2 g/mol
InChI Key: UOUXILZUBDIWQU-UHFFFAOYSA-N
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Description

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine is a chemical compound characterized by the presence of two 4-chlorobenzyl groups attached to a tetraazole ring

Scientific Research Applications

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine” would depend on its specific use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of “N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine” would depend on its specific properties. For example, many tetrazoles are known to be explosive, so it’s possible that this compound could also be explosive .

Future Directions

The future directions for the study of “N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine” would likely involve further exploration of its properties and potential applications. This could include studying its reactivity, investigating its potential uses in pharmaceuticals or agrochemicals, and optimizing its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,3,4-tetraazole-5-amine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl ketones, while reduction could produce chlorobenzyl amines.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(4-chlorobenzyl)hydroxylamine: This compound has a similar structure but contains a hydroxylamine group instead of a tetraazole ring.

    N,N-Bis(4-chlorobenzyl)piperazine: This compound features a piperazine ring in place of the tetraazole ring.

Uniqueness

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. The tetraazole ring can participate in various chemical reactions and interactions, making this compound versatile for different applications.

Properties

IUPAC Name

N,N-bis[(4-chlorophenyl)methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-22(15-18-20-21-19-15)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXILZUBDIWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332267
Record name N,N-BIS(4-CHLOROBENZYL)-1H-1,2,3,4-TETRAAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-69-8
Record name N,N-BIS(4-CHLOROBENZYL)-1H-1,2,3,4-TETRAAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 2
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 3
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 4
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 5
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Reactant of Route 6
N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

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